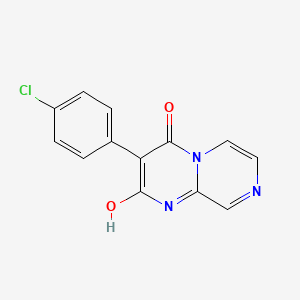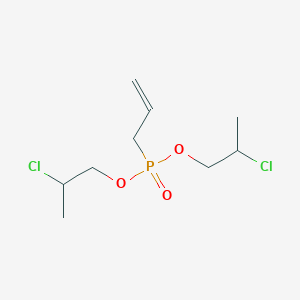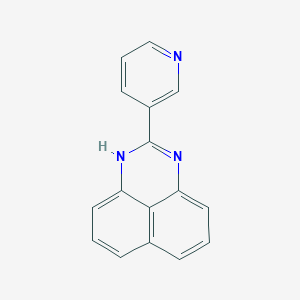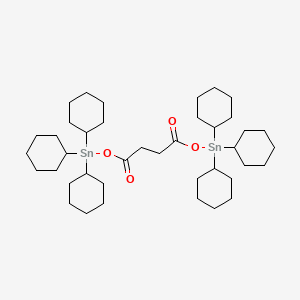
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- is a chemical compound with the molecular formula C18H32 and a molecular weight of 248.45 g/mol . This compound is part of the indene family, which is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of 1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- typically involves the hydrogenation of indene derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to yield fully saturated hydrocarbons.
Applications De Recherche Scientifique
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- can be compared with other similar compounds such as:
1H-Indene, 1,1,3-trimethyl-: This compound has a similar structure but lacks the cyclohexyl group, resulting in different chemical properties and applications.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-:
The uniqueness of 1H-Indene, 1-cyclohexyloctahydro-1,3,3-trimethyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
22236-61-9 |
|---|---|
Formule moléculaire |
C18H32 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-cyclohexyl-1,3,3-trimethyl-3a,4,5,6,7,7a-hexahydro-2H-indene |
InChI |
InChI=1S/C18H32/c1-17(2)13-18(3,14-9-5-4-6-10-14)16-12-8-7-11-15(16)17/h14-16H,4-13H2,1-3H3 |
Clé InChI |
XZTRZJDPHSPEAO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2C1CCCC2)(C)C3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



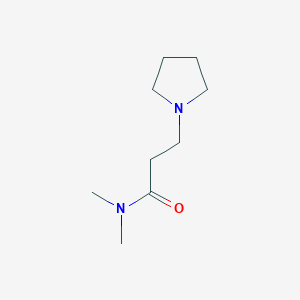




![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)

![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
